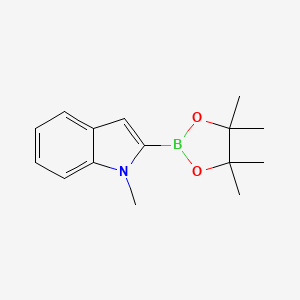

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

Description

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boron-containing heterocyclic compound featuring an indole core substituted with a methyl group at the 1-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 2-position. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity as a boronic acid precursor . It has been employed in the synthesis of bromodomain inhibitors, where its boronate group facilitates efficient coupling with aryl halides under palladium catalysis . The compound’s molecular formula is C₁₅H₂₀BNO₂, with a molecular weight of 257.14 g/mol and a typical purity of ≥95% in commercial sources .

Properties

IUPAC Name |

1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO2/c1-14(2)15(3,4)19-16(18-14)13-10-11-8-6-7-9-12(11)17(13)5/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLZZUZKSQWHKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647807 | |

| Record name | 1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596819-10-2 | |

| Record name | 1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Iridium-Catalyzed C–H Borylation of 1-Methylindole

One of the most prominent and efficient methods for preparing this compound is the iridium-catalyzed direct C–H borylation of 1-methylindole. This method utilizes an iridium complex, typically (1,5-cyclooctadiene)(methoxy)iridium(I) dimer, in the presence of bis(pinacolato)diboron as the boron source.

- Reaction Conditions:

- Catalyst: (1,5-cyclooctadiene)(methoxy)iridium(I) dimer

- Boron reagent: Bis(pinacolato)diboron

- Solvent: Hexane or other non-polar solvents

- Temperature: Approximately 100 °C

- Time: Around 4 hours

- Atmosphere: Inert (nitrogen or argon) to prevent oxidation

- Mechanism: The iridium catalyst activates the C–H bond at the 2-position of the 1-methylindole, facilitating regioselective borylation to yield the pinacol boronate ester.

- Yield: High yields reported, often exceeding 90% under optimized conditions.

- Reference: Kawamorita et al., Journal of Organic Chemistry, 2010, 75(11), 3855-3858.

Lithiation Followed by Borylation

Another classical approach involves the directed lithiation of 1-methylindole at the 2-position using a strong base such as n-butyllithium, followed by quenching with a boron electrophile like trimethyl borate or pinacolborane.

- Reaction Conditions:

- Base: n-Butyllithium or lithium diisopropylamide (LDA)

- Temperature: Typically –78 °C to 0 °C to control regioselectivity

- Boron electrophile: Pinacolborane or trimethyl borate

- Work-up: Acidic quench to afford the boronate ester

- Advantages: Allows selective functionalization at the 2-position, suitable for substrates sensitive to catalytic conditions.

- Limitations: Requires strict anhydrous and low-temperature conditions; potential for side reactions.

- Yields: Moderate to good yields depending on reaction control.

Transition Metal-Catalyzed Cross-Coupling of Halogenated Indole Precursors

A common synthetic strategy involves the preparation of 2-halogenated 1-methylindole (e.g., 2-bromo-1-methylindole), followed by palladium-catalyzed borylation using bis(pinacolato)diboron.

- Reaction Conditions:

- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4

- Boron reagent: Bis(pinacolato)diboron

- Base: Potassium acetate or potassium carbonate

- Solvent: DMSO, DMF, or dioxane

- Temperature: 80–100 °C

- Time: Several hours until completion

- Mechanism: Palladium catalyzes the substitution of the halogen with the boronate ester group.

- Yields: Typically high, with good regioselectivity and purity.

- Example: Synthesis of 4-chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole as an intermediate for further functionalization.

Summary Table of Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Iridium-catalyzed C–H borylation | (1,5-cyclooctadiene)(methoxy)iridium(I) dimer, bis(pinacolato)diboron | 100 °C, hexane, inert atmosphere, 4 h | >90 | Regioselective, high yield, mild | Requires expensive catalyst |

| Directed lithiation and borylation | n-BuLi, pinacolborane or trimethyl borate | –78 °C to 0 °C, anhydrous | 60–80 | Selective, no metal catalyst | Sensitive conditions, side reactions |

| Pd-catalyzed borylation of 2-halogenated indole | Pd(dppf)Cl2, bis(pinacolato)diboron, KOAc | 80–100 °C, polar aprotic solvent | 80–95 | High yield, scalable | Requires halogenated precursor |

Research Findings and Analytical Data

- Regioselectivity: The iridium-catalyzed method shows excellent regioselectivity for the 2-position of 1-methylindole, attributed to the directing effects of the nitrogen and the catalyst’s preference for less hindered C–H bonds.

- Purity and Characterization: The products are typically characterized by NMR (1H, 13C, 11B), mass spectrometry, and melting point analysis. The pinacol boronate ester moiety shows characteristic signals in 11B NMR around 30 ppm and distinctive methyl signals from the pinacol group in 1H NMR.

- Stability: The boronate ester is stable under inert atmosphere and standard laboratory conditions but sensitive to moisture and acidic hydrolysis. Storage under nitrogen or argon at 2–8 °C is recommended.

- Applications: The prepared compound is extensively used as a building block in Suzuki-Miyaura cross-coupling reactions to construct more complex indole derivatives with pharmaceutical and material science relevance.

Chemical Reactions Analysis

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester group can be oxidized to a hydroxyl group using hydrogen peroxide or other oxidizing agents.

Reduction: The indole ring can undergo reduction reactions, although these are less common due to the stability of the aromatic system.

Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization of the compound.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide.

Scientific Research Applications

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.

Biology: The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

Medicine: It serves as an intermediate in the synthesis of various therapeutic agents, including anticancer and antiviral drugs.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester and the halide. This complex undergoes transmetalation, followed by reductive elimination to form the carbon-carbon bond. The molecular targets and pathways involved in this reaction are primarily the palladium catalyst and the boronic ester group .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Key Research Findings

- Positional Isomerism : The 2-substituted indole boronate exhibits superior reactivity in cross-couplings due to optimal electronic communication between the boronate and indole nitrogen, enhancing transmetallation efficiency .

- Steric vs. Electronic Effects : Bulky substituents (e.g., ethyl or sulfonyl groups) reduce reaction rates but improve selectivity in multi-step syntheses .

- Biological Applications : 6-Substituted derivatives are prioritized in PET tracer development due to their metabolic stability, while 2-substituted variants dominate medicinal chemistry for inhibitor synthesis .

Biological Activity

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature regarding its synthesis, biological properties, and potential applications in medicinal chemistry.

The compound has the following chemical characteristics:

- IUPAC Name: this compound

- Molecular Formula: CHBNO

- Molecular Weight: 208.07 g/mol

- Appearance: Off-white to yellow crystals

- Melting Point: 62°C to 65°C

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with boronic acid pinacol esters. The presence of the dioxaborolane moiety is crucial for imparting specific biological activities.

Anticancer Activity

Recent studies have indicated that indole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have been evaluated for their antiproliferative effects against human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer).

Table 1: Cytotoxicity Data Against Selected Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | Data Pending |

| Related Indole Derivative | MCF-7 | 0.34 |

| Related Indole Derivative | HT-29 | 0.86 |

The cytotoxicity of this compound can be attributed to its ability to induce apoptosis and inhibit cell proliferation through various mechanisms including cell cycle arrest and interference with tubulin polymerization .

Mechanistic Studies

Mechanistic studies have shown that indole derivatives can affect cellular pathways involved in tumor growth. For example:

- Apoptosis Induction: Certain derivatives have been shown to induce apoptosis in a dose-dependent manner by activating caspases and altering mitochondrial membrane potential.

- Cell Cycle Arrest: Compounds can arrest cells in the G2/M phase of the cell cycle .

Case Studies

In a recent evaluation involving multiple indole derivatives:

- Compound A demonstrated an IC50 of 560 nM against leukemia cells (HL-60), indicating high potency.

- Compound B showed selective activity against melanoma cells with an IC50 of 429 nM .

These findings suggest that modifications in the indole structure can lead to enhanced selectivity and potency against specific cancer types.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole?

- Methodological Answer : The compound is synthesized via Suzuki-Miyaura coupling or direct borylation of indole derivatives. For example, analogous structures like 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole are prepared using IndoleBX reagents (e.g., pinacol borane) under inert conditions. Reaction times of 3–12 hours at room temperature yield products with moderate to high purity (54–71% yields). Key steps include protecting group management (e.g., methyl or benzyl groups) and purification via flash column chromatography using gradients like 70:30 ethyl acetate/hexane .

Q. How is the structure of this compound verified post-synthesis?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹¹B) and high-resolution mass spectrometry (HR-ESI-MS) are critical. For example, ¹H NMR of similar indole-boronate compounds shows distinct aromatic proton shifts (δ 7.5–7.7 ppm for indole protons and δ 1.2–1.3 ppm for pinacol methyl groups). ¹³C NMR confirms the boronate ester carbon at ~80–90 ppm. HR-ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

Q. What purification strategies are effective for removing residual catalysts or byproducts?

- Methodological Answer : Column chromatography with silica gel (e.g., 230–400 mesh) and solvent gradients (hexane/ethyl acetate) is standard. For persistent Pd catalysts, aqueous workup with EDTA or activated charcoal filtration is recommended. Purity is validated by TLC (Rf ~0.4–0.5 in 70:30 EtOAc/hexane) and HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How does steric hindrance at the indole C2 position influence reactivity in cross-coupling reactions?

- Methodological Answer : The methyl group at C1 and boronate at C2 create steric constraints, reducing reactivity in Suzuki-Miyaura couplings. Computational modeling (DFT) can predict transition-state geometries. Experimental optimization includes using Pd catalysts with bulky ligands (e.g., SPhos or XPhos) to enhance turnover. Kinetic studies under varying temperatures (25–80°C) and solvent polarities (THF vs. DMF) are advised .

Q. What analytical challenges arise in quantifying boronate stability under aqueous conditions?

- Methodological Answer : Hydrolysis of the dioxaborolane ring in protic solvents complicates stability studies. Use ¹¹B NMR to monitor boronate integrity: sharp peaks at ~30 ppm indicate intact boronate, while broad signals at ~10 ppm suggest hydrolysis. Accelerated stability testing (e.g., 40°C/75% RH) with LC-MS tracking of degradation products (e.g., boric acid) is recommended .

Q. How can regioselective functionalization of the indole core be achieved without boronate cleavage?

- Methodological Answer : Electrophilic substitution at C5/C7 is feasible using directing groups (e.g., sulfonyl or acetyl). For example, 5-bromo-1-methylindole derivatives can undergo Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂. Protect the boronate with Lewis acids (e.g., BF₃·OEt₂) during subsequent reactions to prevent deborylation .

Q. What strategies mitigate competing side reactions in one-pot multicomponent syntheses?

- Methodological Answer : Sequential addition of reagents and temperature control are critical. For example, perform initial coupling at 0°C to suppress homocoupling, then raise temperature for cyclization steps. Use in situ IR or Raman spectroscopy to monitor intermediate formation and adjust reaction parameters dynamically .

Critical Analysis of Contradictions

- reports yields up to 71% for indole-boronate derivatives, while notes lower yields (30%) due to competing side reactions. This discrepancy highlights the need for rigorous optimization of reaction conditions (e.g., solvent, catalyst, temperature) .

- Stability studies in suggest boronate esters are prone to hydrolysis, whereas emphasizes their robustness in anhydrous cross-coupling conditions. Researchers must validate stability under specific experimental settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.